molecular formula C7H7BrS B115497 2-Bromobenzyl mercaptan CAS No. 143888-85-1

2-Bromobenzyl mercaptan

Cat. No.: B115497
CAS No.: 143888-85-1
M. Wt: 203.1 g/mol
InChI Key: UJNSDLRPHRMVGZ-UHFFFAOYSA-N
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Description

2-Bromobenzyl mercaptan is an organic compound with the molecular formula BrC6H4CH2SH. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a mercaptan (thiol) group. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzyl mercaptan can be synthesized through several methods. One common approach involves the bromination of benzyl mercaptan. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the benzyl position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form benzyl mercaptan using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines (NH2-)

Major Products Formed:

Scientific Research Applications

2-Bromobenzyl mercaptan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzyl mercaptan involves its reactivity with various nucleophiles and electrophiles. The thiol group (-SH) can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and enzyme inhibition. The bromine atom can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Benzyl mercaptan: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chlorobenzenemethanethiol: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.

    4-Methylbenzenethiol: Contains a methyl group instead of bromine, leading to different chemical properties and uses.

Uniqueness: 2-Bromobenzyl mercaptan is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity patterns. This makes it particularly useful in synthetic chemistry for introducing sulfur and bromine functionalities into molecules .

Properties

IUPAC Name

(2-bromophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNSDLRPHRMVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378630
Record name 2-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143888-85-1
Record name 2-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromobenzyl Mercaptan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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